molecular formula C18H20N6O4S B2524591 N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897453-40-6

N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2524591
CAS No.: 897453-40-6
M. Wt: 416.46
InChI Key: ZLJRPHNLIISVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Bioactive Metabolite Formation

One significant application in scientific research relates to the bioactive metabolite formation of related compounds like acetaminophen. Acetaminophen, after deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form potent bioactive molecules like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase and impacts the endocannabinoid system and pain regulation pathways (Högestätt et al., 2005).

Antitumor Activity

Research into related N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown potential antitumor activity. Compounds synthesized using a 2-(4-aminophenyl)benzothiazole structure displayed considerable anticancer activity against various human tumor cell lines. This suggests that similar structures could be explored for their antitumor properties (Yurttaş et al., 2015).

Cyto-Genotoxicity Evaluation

The environmental impact and potential toxicity of related compounds like paracetamol (acetaminophen) have been studied using biomarker approaches. For instance, the freshwater bivalve Dreissena polymorpha was exposed to paracetamol to evaluate its sub-lethal effects, demonstrating moderate cyto-genotoxicity. Such studies highlight the environmental considerations of pharmaceuticals and their metabolites (Parolini et al., 2010).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, which can be structurally related to the compound , have been explored for their potential use in electronic devices. Research on thiazole-containing monomers and their conducting polymers has shown promising optical band gaps and switching times, indicating applications in optoelectronics and possibly in gene delivery systems (Camurlu & Guven, 2015; Carreon et al., 2014).

Mechanisms of Action and Pharmacology

The mechanisms of action of acetaminophen, a related compound, continue to be a subject of research due to its analgesic and antipyretic effects. Despite its widespread use, the precise mechanisms contributing to its pharmacological activities remain partially understood. This gap in knowledge underscores the importance of research into bioactive compounds and their effects on human health (Toussaint et al., 2010).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-10(25)19-11-5-7-12(8-6-11)20-13(26)9-29-17-21-14-15(22(17)2)23(3)18(28)24(4)16(14)27/h5-8H,9H2,1-4H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJRPHNLIISVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.